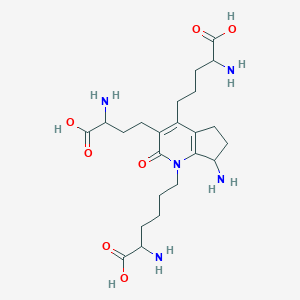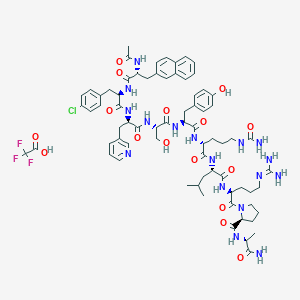![molecular formula C12H15N7O5 B136924 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide CAS No. 154094-95-8](/img/structure/B136924.png)
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide, also known as RBx-7644, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitroimidazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and radiosensitizing properties.
作用机制
The exact mechanism of action of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. By increasing the levels of ROS in cancer cells, 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide can sensitize them to radiation and other cytotoxic agents, leading to increased cell death.
生化和生理效应
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and increased cell death. 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting DNA synthesis.
实验室实验的优点和局限性
One of the main advantages of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide for lab experiments is its ability to enhance the sensitivity of cancer cells to radiation and other cytotoxic agents. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide is also known to have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide. One area of interest is the development of new cancer therapies that combine 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide with other cytotoxic agents, such as chemotherapy drugs or targeted therapies. Another area of research is the investigation of the antimicrobial properties of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide, with the goal of developing new antibiotics to combat drug-resistant bacteria and fungi. Finally, further studies are needed to fully understand the mechanism of action of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide and to identify potential biomarkers that could be used to predict its efficacy in cancer treatment.
合成方法
The synthesis of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide involves the condensation of 2-methyl-4-nitroimidazole with 2-(5-nitroimidazol-1-yl)ethylamine, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has been investigated for its potential applications in scientific research, particularly in the fields of oncology and radiation therapy. Studies have shown that this compound can enhance the sensitivity of cancer cells to radiation, leading to increased cell death and improved therapeutic outcomes. 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
属性
CAS 编号 |
154094-95-8 |
|---|---|
产品名称 |
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide |
分子式 |
C12H15N7O5 |
分子量 |
337.29 g/mol |
IUPAC 名称 |
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C12H15N7O5/c20-10(2-1-5-16-6-4-15-12(16)19(23)24)14-3-7-17-9-13-8-11(17)18(21)22/h4,6,8-9H,1-3,5,7H2,(H,14,20) |
InChI 键 |
UPAXAMPOZYLHQR-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-] |
规范 SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-] |
同义词 |
N-[2-nitro-3-[2-(5-nitroimidazol-1-yl)ethyl]-2H-imidazol-1-yl]butanami de |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




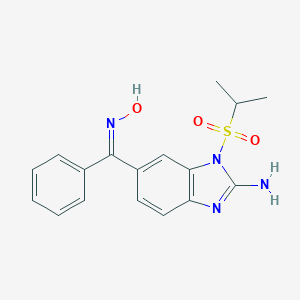
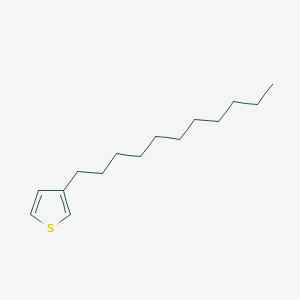
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)


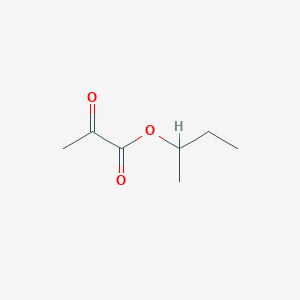
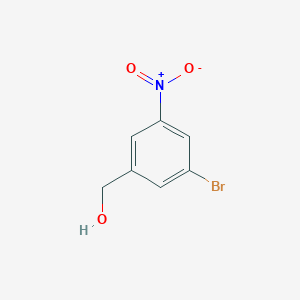

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)
